molecular formula C16H16O5 B191032 Asebogenin CAS No. 520-42-3

Asebogenin

Cat. No.: B191032
CAS No.: 520-42-3
M. Wt: 288.29 g/mol
InChI Key: UPXIBKPHJYQSGP-UHFFFAOYSA-N
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Description

Asebogenin is a natural product belonging to the class of dihydrochalcones, which are minor flavonoids. It is the 4’-methyl ether derivative of phloretin. This compound has shown significant biological activities, including antibacterial and antithrombotic properties .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Asebogenin can be synthesized starting from phloroglucinol through a nine-step synthetic process. This method involves various reaction conditions, including the use of specific reagents and catalysts to achieve a good yield . The synthesis of this compound is crucial for the preparation of other biologically active compounds, such as balsacone A .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving phloroglucinol provides a foundation for scaling up the production. The process can be optimized for industrial applications by improving reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Asebogenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Asebogenin is unique among dihydrochalcones due to its specific biological activities and mechanism of action. Similar compounds include:

This compound stands out due to its potent antithrombotic properties and its unique mechanism of action involving the inhibition of spleen tyrosine kinase phosphorylation .

Properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIBKPHJYQSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331781
Record name Asebogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-42-3
Record name Asebogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asebogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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